![molecular formula C21H18N2O3S2 B3304787 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 921871-43-4](/img/structure/B3304787.png)
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide
Overview
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide, also known as EBTM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EBTM belongs to a class of compounds known as benzofuran-based thiazoles, which have been found to exhibit various biological activities.
Scientific Research Applications
Antimicrobial Agents
Benzofuran and its derivatives, which include the compound , have been found to be effective structures for antimicrobial agents . They have been used in the development of new therapeutic agents to combat resistance to antibiotics .
Anticancer Activity
Some benzofuran-2-yl compounds have shown anticancer activity against certain types of cancer cells . While the specific compound hasn’t been directly linked to anticancer activity, it’s possible that it could have similar properties due to its benzofuran structure.
Drug Discovery
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . This includes the development of efficient antimicrobial candidates and other therapeutic agents .
Treatment of Skin Diseases
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
Development of Structure Activity Relationships (SAR)
Researchers have used benzofuran derivatives to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs . This involves studying the relationship between the chemical or 3D structure of a molecule and its biological activity.
Improved Bioavailability
Recent compounds developed with benzofuran structures have achieved improved bioavailability, which allows for once-daily dosing .
properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-3-25-16-9-6-7-13-11-17(26-19(13)16)15-12-28-21(22-15)23-20(24)14-8-4-5-10-18(14)27-2/h4-12H,3H2,1-2H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXCINWPNPQBAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.